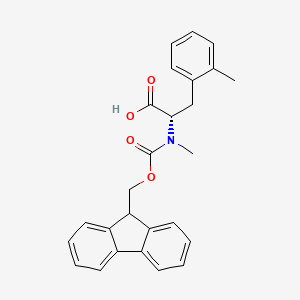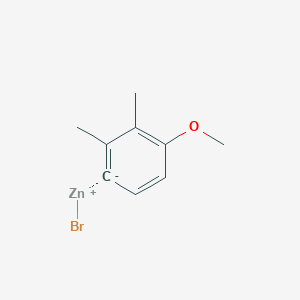
2,3-Dimethyl-4-methoxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This reagent is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-methoxyphenylzinc bromide can be synthesized through the reaction of 2,3-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolve 2,3-dimethyl-4-methoxyphenyl bromide in tetrahydrofuran.
- Add zinc powder or zinc dust to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms.
- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere.
- Employing high-purity starting materials to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,3-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Nucleophilic addition: It can add to electrophilic carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating further transformations.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Electrophilic carbonyl compounds: Used in nucleophilic addition reactions.
Inert atmosphere: Necessary to prevent oxidation of the organozinc compound.
Major Products
Biaryls: Formed in cross-coupling reactions.
Alcohols: Formed in nucleophilic addition reactions.
科学研究应用
2,3-Dimethyl-4-methoxyphenylzinc bromide has numerous applications in scientific research:
Organic synthesis: Used to construct complex organic molecules through cross-coupling and nucleophilic addition reactions.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: Utilized in the preparation of functional materials with specific properties.
Agrochemicals: Involved in the synthesis of active ingredients for pesticides and herbicides.
作用机制
The mechanism of action of 2,3-dimethyl-4-methoxyphenylzinc bromide involves the transfer of its organic group to an electrophilic partner. In cross-coupling reactions, the organozinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
相似化合物的比较
Similar Compounds
2,4,6-Triisopropylphenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
4-(Trifluoromethoxy)phenylmagnesium bromide: Used in cross-coupling reactions and nucleophilic additions.
Uniqueness
2,3-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. Its use in tetrahydrofuran as a solvent enhances its stability and reactivity compared to other organozinc compounds.
属性
分子式 |
C9H11BrOZn |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methoxy-2,3-dimethylbenzene-4-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-5-4-6-9(10-3)8(7)2;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HWJMAQIDSBMZDH-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C=CC(=C1C)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


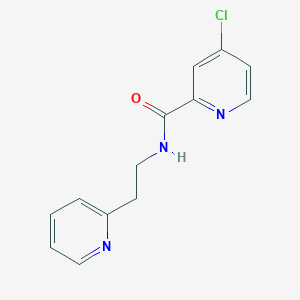



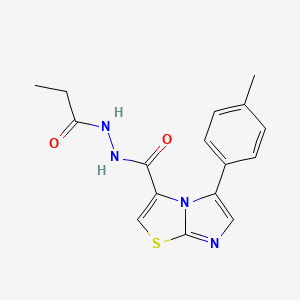
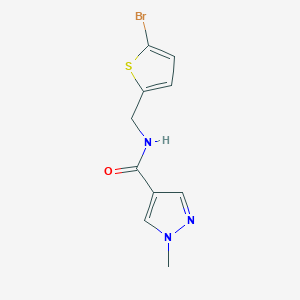
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
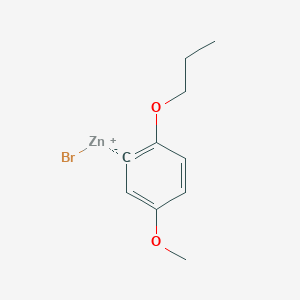
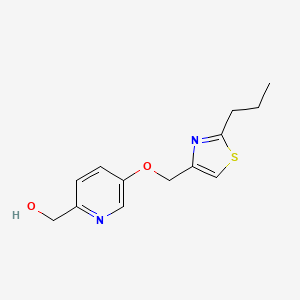
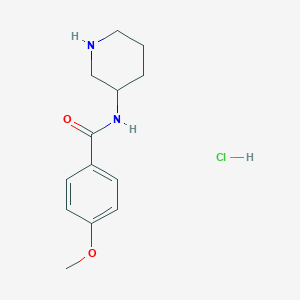
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
